3-Nitro-4'-(trifluorométhoxy)biphényle

Vue d'ensemble

Description

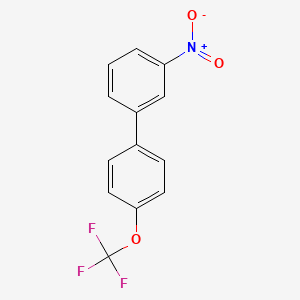

3-Nitro-4’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl core substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4’-position

Applications De Recherche Scientifique

Applications pharmaceutiques

Le groupe trifluorométhoxy (TFM, -CF3) est une caractéristique commune de nombreux médicaments approuvés par la FDA . La présence de ce groupe peut affecter de manière significative les activités pharmacologiques des composés . Par conséquent, “3-Nitro-4'-(trifluorométhoxy)biphényle” pourrait potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques.

Synthèse des réactifs de trifluorométhoxylation

Les réactifs de trifluorométhoxylation sont essentiels pour la synthèse de composés contenant CF3O- . “this compound” pourrait potentiellement être utilisé dans le développement de ces réactifs.

Dispositifs électrochromes

Les polymères à base de trifluorométhoxyphényle se sont avérés prometteurs comme matériaux anodiques pour les dispositifs électrochromes . “this compound” pourrait potentiellement être utilisé dans la synthèse de ces polymères.

Synthèse organique

Le groupe trifluorométhoxy peut affecter de manière significative les propriétés des molécules organiques, conduisant à plusieurs applications en médecine, en électronique, en agrochimie et en catalyse . “this compound” pourrait potentiellement être utilisé en synthèse organique pour ces applications.

Dispositifs de stockage d'énergie

Les matériaux électrochromes, qui peuvent changer de couleur de manière réversible lorsqu'ils sont soumis à différents potentiels ou lors d'un processus redox, ont des applications potentielles dans les dispositifs de stockage d'énergie . “this compound” pourrait potentiellement être utilisé dans le développement de ces matériaux.

Fenêtres intelligentes

Les matériaux électrochromes sont également utilisés dans le développement de fenêtres intelligentes . “this compound” pourrait potentiellement être utilisé dans le développement de ces fenêtres.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

Preparation of Arylboronic Acid: The arylboronic acid is prepared by reacting an aryl halide with a boron reagent under specific conditions.

Coupling Reaction: The arylboronic acid is then coupled with 3-nitro-4’-trifluoromethoxyphenyl bromide in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Nitro-4’-(trifluoromethoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Activité Biologique

3-Nitro-4'-(trifluoromethoxy)biphenyl, with the CAS number 1355246-94-4, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a biphenyl structure with a nitro group and a trifluoromethoxy substituent, which may influence its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C13H8F3N2O2

- Molecular Weight : 300.21 g/mol

- Chemical Structure : The compound consists of two phenyl rings connected by a single bond, with a nitro group (-NO2) and a trifluoromethoxy group (-O-CF3) attached to the aromatic system.

Biological Activity

The biological activity of 3-Nitro-4'-(trifluoromethoxy)biphenyl has been explored in several studies, focusing on its potential as an antitumor agent and its interaction with various biological targets.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that biphenyl derivatives can inhibit the growth of human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells using MTT assays. The introduction of trifluoromethoxy groups is believed to enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against cancer cells .

The mechanism by which 3-Nitro-4'-(trifluoromethoxy)biphenyl exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The nitro group may play a role in enzyme inhibition pathways, particularly those involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : The compound may intercalate into DNA or affect its replication and transcription processes.

Case Studies and Research Findings

Several case studies highlight the biological potential of this compound:

- Study on Antitumor Properties : A study evaluated various nitro-containing biphenyl derivatives for their cytotoxicity against HepG2 cells. Results indicated that modifications to the biphenyl structure, including the addition of trifluoromethoxy groups, resulted in enhanced activity compared to parent compounds .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of similar compounds revealed that the presence of electron-withdrawing groups like trifluoromethoxy significantly improved the potency against cancer cell lines. In particular, modifications that increased lipophilicity were associated with better cellular uptake and activity .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Nitro-4'-(trifluoromethoxy)biphenyl | HepG2 | TBD | Enzyme inhibition, ROS production |

| Similar Biphenyl Derivative | HT-29 | TBD | DNA interaction |

| Trifluoro-substituted Compound | MCF-7 | TBD | Apoptosis induction |

Propriétés

IUPAC Name |

1-nitro-3-[4-(trifluoromethoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLJHDSUNJGAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742733 | |

| Record name | 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-94-4 | |

| Record name | 1,1′-Biphenyl, 3-nitro-4′-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.